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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

Technical Support Center: SAR103168
Welcome to the technical support center for SAR103168. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

experimental use of SAR103168, with a focus on understanding and troubleshooting potential

off-target effects.

Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of SAR103168?

A1: SAR103168 is a multi-targeted tyrosine kinase inhibitor. Its primary intended targets

include the Src kinase family, Abl kinase, and several angiogenic receptor kinases such as

VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.

Q2: Is there a publicly available comprehensive kinase selectivity profile (kinome scan) for

SAR103168?

A2: Currently, a detailed public kinome scan profiling SAR103168 against a broad panel of

kinases is not available. The known targets have been identified through preclinical studies.

The absence of a comprehensive screen means that researchers should be vigilant for

potential off-target activities.

Q3: My cells are showing a phenotype that isn't explained by the inhibition of the known targets

of SAR103168. Could this be an off-target effect?
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A3: Yes, an unexpected phenotype is a common indicator of an off-target effect. Multi-kinase

inhibitors can interact with proteins other than their intended targets, leading to unforeseen

biological consequences. It is crucial to experimentally validate that the observed phenotype is

a direct result of inhibiting the intended target.

Q4: Why was the Phase I clinical trial for SAR103168 discontinued? Was it due to off-target

toxicity?

A4: The Phase I clinical trial for SAR103168 in patients with refractory/relapsed acute leukemia

or high-risk myelodysplastic syndrome was discontinued due to the unpredictable

pharmacokinetic profile of the drug, which made it difficult to determine a maximum tolerated

dose. The discontinuation was not attributed to any specific off-target toxicities.

Q5: What general classes of kinases might be inhibited by SAR103168 as off-targets, based on

its chemical structure?

A5: SAR103168 belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Compounds

with this scaffold have been reported to interact with a range of kinases. While specific off-

targets for SAR103168 are not publicly known, related compounds have shown activity against

cyclin-dependent kinases (CDKs). Therefore, it is plausible that SAR103168 could have off-

target effects on cell cycle regulation.

Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation
Results
You observe that SAR103168 is affecting cell viability or proliferation in a manner that is

inconsistent with the known roles of its primary targets in your cell line.

Possible Cause:

Off-target kinase inhibition: SAR103168 may be inhibiting other kinases crucial for cell

survival or proliferation in your specific cellular context. For example, inhibition of an

unforeseen CDK could lead to cell cycle arrest.
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On-target effects in a different pathway: One of the intended targets may have a previously

uncharacterized role in your experimental system.

Troubleshooting Workflow:
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Unexpected Cell Viability Result

Perform Dose-Response Curve

Is the effect dose-dependent?

Yes No

Validate On-Target Engagement (e.g., Western Blot for p-Src) Consider Artifact or Compound Instability

Is the on-target inhibited at active concentrations?

Yes No

Rescue Experiment: Express a drug-resistant mutant of the on-target kinase Re-evaluate Experiment (Concentration, Cell Line)

Is the phenotype rescued?

Yes No

Phenotype is likely on-target Phenotype is likely off-target

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected viability results.
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Experimental Protocols:

Western Blot for On-Target Engagement:

Treat cells with a range of SAR103168 concentrations for a specified time.

Lyse the cells and quantify protein concentration.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe with antibodies against the phosphorylated (inactive) and total forms of a primary

target (e.g., p-Src and total Src).

Analyze the dose-dependent decrease in the phosphorylated form to confirm target

engagement.

Issue 2: Contradictory Results with Other Multi-Kinase
Inhibitors
You are using another multi-kinase inhibitor with a similar on-target profile to SAR103168, but

you are observing different phenotypic outcomes.

Possible Cause:

The two inhibitors, despite having overlapping primary targets, likely have distinct off-target

profiles. The differing phenotypes are probably due to the unique off-target "fingerprint" of each

compound.

Troubleshooting Strategy:

Compare Known Selectivity Profiles: If available, compare the detailed kinase selectivity

panels for both inhibitors to identify kinases that are differentially inhibited.

Hypothesize Pathway Involvement: Based on the unique off-targets, hypothesize which

signaling pathways might be differentially affected.

Test Hypotheses: Use pathway-specific readouts (e.g., phosphorylation of downstream

substrates, gene expression changes) to determine if the hypothesized off-target pathways
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are indeed being modulated.

Data Presentation
Table 1: Known On-Target Inhibitory Activity of SAR103168

Target IC50 (nM) Target Family

Src 0.65 Src Family Kinase

Abl Not specified Abl Family Kinase

VEGFR1 Not specified Receptor Tyrosine Kinase

VEGFR2 Not specified Receptor Tyrosine Kinase

Tie2 Not specified Receptor Tyrosine Kinase

PDGFR Not specified Receptor Tyrosine Kinase

FGFR1 Not specified Receptor Tyrosine Kinase

FGFR3 Not specified Receptor Tyrosine Kinase

EGFR Not specified Receptor Tyrosine Kinase

Note: Specific IC50 values for all targets are not publicly available.

Signaling Pathways and Potential Off-Target
Interference
The intended action of SAR103168 is to block signaling cascades driven by its primary targets.

However, off-target inhibition can lead to the modulation of unintended pathways.
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Intended On-Target Pathways Potential Off-Target Pathway

VEGFR, PDGFR, FGFR, EGFR

Proliferation, Angiogenesis, Survival

Src, Abl

SAR103168

e.g., CDK2

Cell Cycle Progression

SAR103168
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To cite this document: BenchChem. [Off-target effects of SAR103168 in experiments].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#off-target-effects-of-sar103168-in-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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